Ethyl 5-acetyl-2-ethoxybenzoate
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Overview
Description
Ethyl 5-acetyl-2-ethoxybenzoate is an organic compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, an acetyl group, and an ethoxy group attached to the benzene ring. This compound is primarily used in research and development and is not intended for diagnostic or therapeutic use .
Preparation Methods
Ethyl 5-acetyl-2-ethoxybenzoate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl 2-ethoxybenzoate with acetic anhydride in the presence of a catalyst such as Hβ zeolite (Si:Al 12.5) under heating conditions . The reaction typically proceeds for about 6 hours, resulting in the formation of this compound with a yield of approximately 14% .
Chemical Reactions Analysis
Ethyl 5-acetyl-2-ethoxybenzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-acetyl-2-ethoxybenzoate is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research involving this compound explores its potential pharmacological properties and therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-2-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The ethoxy group can influence the compound’s solubility and reactivity, affecting its interactions with enzymes and receptors .
Comparison with Similar Compounds
Ethyl 5-acetyl-2-ethoxybenzoate can be compared with other similar compounds, such as:
Ethyl 2-ethoxybenzoate: Lacks the acetyl group, making it less reactive in acetylation reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
Ethyl 5-formyl-2-ethoxybenzoate: Contains a formyl group instead of an acetyl group, leading to different reactivity and applications.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 5-acetyl-2-ethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-16-12-7-6-10(9(3)14)8-11(12)13(15)17-5-2/h6-8H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLALZDDWWTPFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407814 |
Source
|
Record name | ethyl 5-acetyl-2-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216143-90-7 |
Source
|
Record name | ethyl 5-acetyl-2-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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